molecular formula C17H24N6O2S B2911791 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021073-23-3

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No. B2911791
CAS RN: 1021073-23-3
M. Wt: 376.48
InChI Key: RYVVMPDQPHOYQZ-UHFFFAOYSA-N
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Description

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of several studies exploring its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in several cellular processes, including cell proliferation and differentiation. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. These inhibitory effects make 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine a potential candidate for the development of new therapies for diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine have been studied extensively. This compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising compound for the development of new therapies. Additionally, it has been shown to inhibit the activity of PKC and CDK4, which are involved in several cellular processes. These effects make 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine a potential candidate for the development of new drugs for the treatment of cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine in lab experiments is its unique chemical structure, which makes it a potential candidate for drug discovery. Additionally, its inhibitory effects on PKC and CDK4 make it a promising compound for the development of new therapies for cancer and inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. One direction is the development of new therapies for cancer and inflammation based on the inhibitory effects of this compound on PKC and CDK4. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery. Finally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 2-chloronicotinic acid, 4-(butylsulfonyl)piperazine, and 4,6-dichloropyridazine. The reaction involves the formation of an amide bond between 4-(butylsulfonyl)piperazine and 2-chloronicotinic acid, followed by the reaction of the resulting intermediate with 4,6-dichloropyridazine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit certain enzymes and receptors, which makes it a potential candidate for drug discovery. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising compound for the development of new therapies.

properties

IUPAC Name

6-(4-butylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2S/c1-2-3-14-26(24,25)23-12-10-22(11-13-23)17-8-7-16(20-21-17)19-15-6-4-5-9-18-15/h4-9H,2-3,10-14H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVVMPDQPHOYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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